molecular formula C6H12F3NO2 B1428875 (2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol CAS No. 1344922-37-7

(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol

Cat. No. B1428875
M. Wt: 187.16 g/mol
InChI Key: XVHRUYSKNBDAKC-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol, also known as 3-amino-1,2-propanediol-2-trifluoromethyl (2S)-, is a colorless liquid with a faint odor. It is a chiral molecule which is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is a key intermediate in the synthesis of several compounds and is an important reagent in organic synthesis.

Scientific Research Applications

(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol has been widely used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of chiral compounds, such as amino acids, peptides, and proteins. In addition, it has been used in the synthesis of polymers, dyes, and other materials.

Mechanism Of Action

The mechanism of action of (2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol involves the formation of a diol with two stereocenters. This diol is then reacted with a base to form a chiral intermediate, which can be further reacted with other organic compounds to form the desired product.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol are not well understood. However, it has been found to be an effective reagent for the synthesis of chiral compounds. In addition, it has been found to be non-toxic and non-irritating to the skin, eyes, and respiratory system.

Advantages And Limitations For Lab Experiments

The advantages of using (2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol in laboratory experiments include its low cost, its availability in large quantities, and its ease of use. It is also non-toxic and non-irritating, which makes it a safe reagent for use in the laboratory. However, it is also a chiral molecule, which can make it difficult to use in some applications.

Future Directions

For the use of (2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol include its use in the synthesis of chiral compounds, such as amino acids, peptides, and proteins; its use in the synthesis of polymers, dyes, and other materials; its use in the synthesis of pharmaceuticals; and its use in the synthesis of agrochemicals. Additionally, further research could be conducted to explore its potential applications in other areas, such as biotechnology and nanotechnology.

properties

IUPAC Name

(2S)-3-(3,3,3-trifluoropropylamino)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO2/c7-6(8,9)1-2-10-3-5(12)4-11/h5,10-12H,1-4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHRUYSKNBDAKC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCC(CO)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CNC[C@@H](CO)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-[(3,3,3-trifluoropropyl)amino]propane-1,2-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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